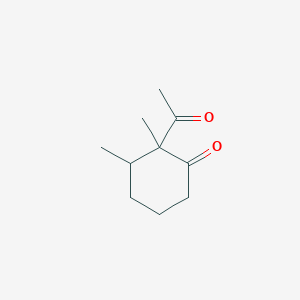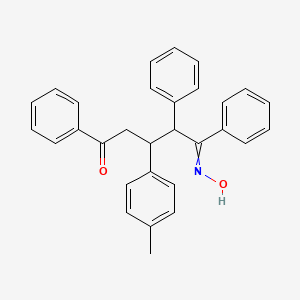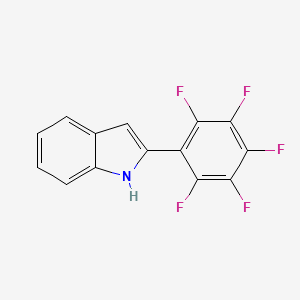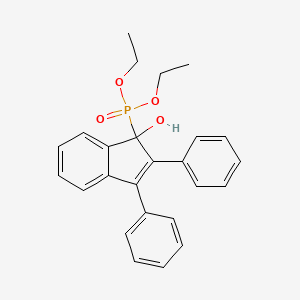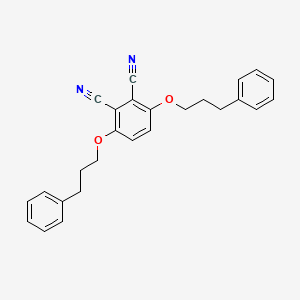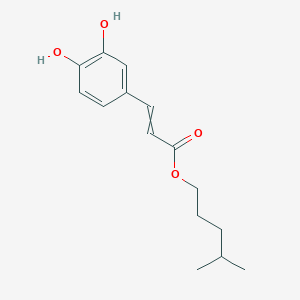
4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a 4-methylpentyl group attached to a 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with 4-methylpentanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentyl prop-2-enoate: Similar in structure but lacks the dihydroxyphenyl group.
3-(3,4-Dihydroxyphenyl)prop-2-enoic acid: Similar but lacks the 4-methylpentyl ester group.
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar but has a methyl ester group instead of a 4-methylpentyl ester.
Uniqueness
4-Methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its combination of the 4-methylpentyl group and the 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
119644-18-7 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-methylpentyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-11(2)4-3-9-19-15(18)8-6-12-5-7-13(16)14(17)10-12/h5-8,10-11,16-17H,3-4,9H2,1-2H3 |
InChI Key |
SZEJCOCAMCFISM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


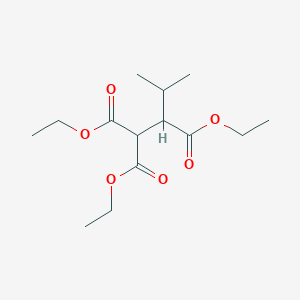
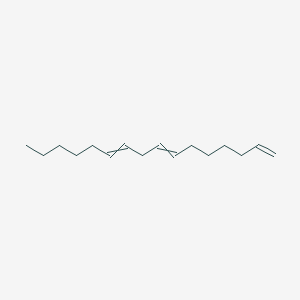

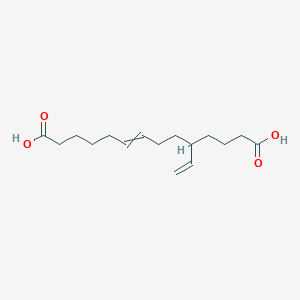
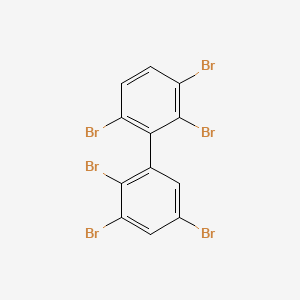
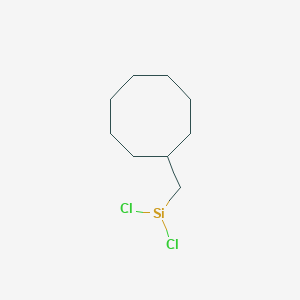
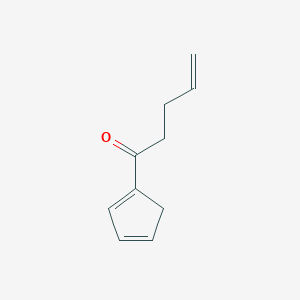
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
